ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
The compound , ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include cyclization and substitution reactions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a success rate above 60% . This suggests that the synthesis of the compound may also involve cyclization steps and could potentially yield a high success rate if optimized properly.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like DFT . These studies can reveal the stability of the molecule, charge delocalization, and potential sites for nucleophilic attack. For the compound , one could expect similar analyses to show the presence of reactive sites, possibly on the sulfur atoms or the nitrogen of the isoquinoline ring, which could be targeted for further chemical reactions.
Chemical Reactions Analysis
The photochemistry of related ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been explored, leading to the synthesis of cycloprop[b]indoles upon irradiation in ethanol . This indicates that the compound might also undergo photochemical reactions, potentially leading to interesting cycloaddition products or rearrangements, depending on the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their spectroscopic signatures and theoretical calculations. The nonlinear optical properties of related compounds have been predicted to be much greater than that of urea, suggesting that the compound may also exhibit significant nonlinear optical properties . Additionally, molecular docking studies of similar compounds have shown potential inhibitory activity against certain enzymes, indicating that the compound could be explored for biological activity .
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a novel, highly potent, and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-21-8-5-9-22(21)34-25(23)27-24(29)18-10-12-20(13-11-18)35(31,32)28-15-14-17-6-3-4-7-19(17)16-28/h3-4,6-7,10-13H,2,5,8-9,14-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOOVKLVJDAHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
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